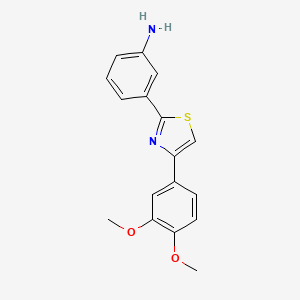
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline: is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or sulfonated products.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a valuable compound in microbiology .
Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as dyes and polymers .
作用機序
The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid
- 2-(4-Methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-5-yl acetic acid
- 2-(Phenoxymethyl)-1,3-thiazol-4-yl acetic acid
Comparison: Compared to these similar compounds, 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline is unique due to the presence of the aniline moiety, which can enhance its biological activity and specificity. The methoxy groups on the phenyl ring also contribute to its distinct chemical properties and reactivity .
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-7-6-11(9-16(15)21-2)14-10-22-17(19-14)12-4-3-5-13(18)8-12/h3-10H,18H2,1-2H3 |
InChIキー |
YIBUESDYAJGVKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


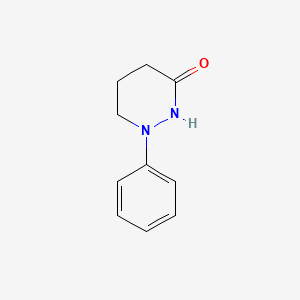

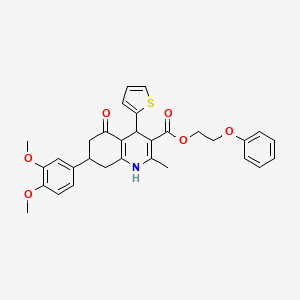
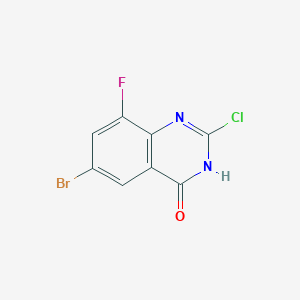

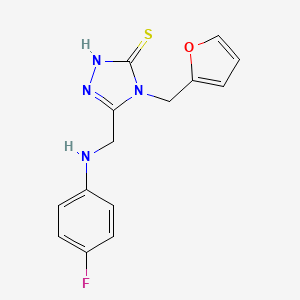
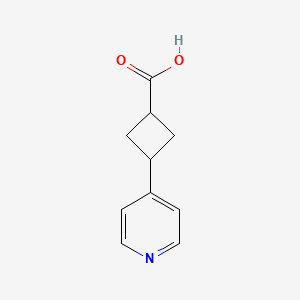

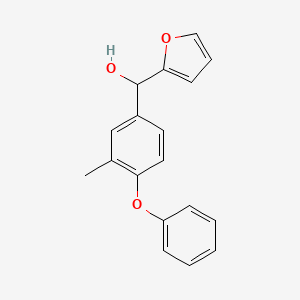
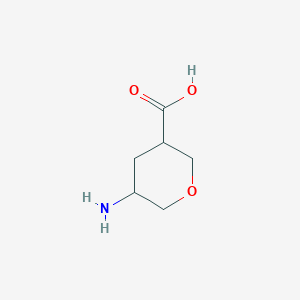
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)

![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)
